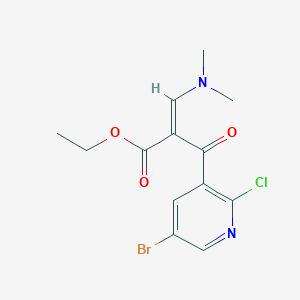
Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate is a synthetic organic compound that belongs to the class of nicotinoyl derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate typically involves multi-step organic reactions. One possible route could include:
Bromination and Chlorination: Starting with nicotinic acid, bromination and chlorination reactions can introduce the bromine and chlorine atoms at the desired positions.
Esterification: The carboxylic acid group of nicotinic acid can be esterified to form the ethyl ester.
Condensation Reaction: The final step may involve a condensation reaction with dimethylamine and an appropriate acrylate derivative to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and studies.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action for Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Ethyl nicotinate: A simpler ester derivative of nicotinic acid.
2-Chloronicotinic acid: A chlorinated derivative of nicotinic acid.
5-Bromo-2-chloronicotinic acid: A compound with similar halogen substitutions.
Uniqueness
Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other nicotinoyl derivatives.
特性
分子式 |
C13H14BrClN2O3 |
|---|---|
分子量 |
361.62 g/mol |
IUPAC名 |
ethyl (E)-2-(5-bromo-2-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C13H14BrClN2O3/c1-4-20-13(19)10(7-17(2)3)11(18)9-5-8(14)6-16-12(9)15/h5-7H,4H2,1-3H3/b10-7+ |
InChIキー |
IVXNECGSJSNYLR-JXMROGBWSA-N |
異性体SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)C1=C(N=CC(=C1)Br)Cl |
正規SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=C(N=CC(=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















